![molecular formula C19H13ClF3NO3 B2538529 5-[4-氯-3-(三氟甲基)苯基]-N-(2-甲氧基苯基)呋喃-2-甲酰胺 CAS No. 620542-53-2](/img/structure/B2538529.png)

5-[4-氯-3-(三氟甲基)苯基]-N-(2-甲氧基苯基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

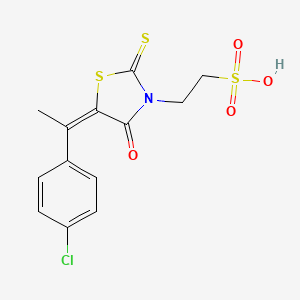

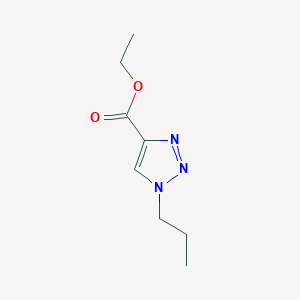

The compound 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. The specific structure of this compound suggests potential biological and pharmacological activities, as indicated by the presence of the furan ring and the substitution pattern on the phenyl rings.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide, they do offer insight into the synthesis of related furan compounds. For instance, the synthesis of furan-3-carboxamides involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan, followed by nucleophilic displacement of the trichloromethyl group or the corresponding carboxylic acid chloride by nitrogen-containing compounds . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives can be quite complex. The paper on the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides valuable information on the typical structural features of furan derivatives. It mentions that furan and benzene rings can be inclined to each other, and there can be significant differences in exocyclic bond angles at the furan C(2) and C(5) atoms, which may be due to possible hybridization effects . These structural details are important for understanding the molecular conformation and potential reactivity of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives is influenced by the aromatic furan ring and the substituents attached to it. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density of the furan ring and thus its reactivity in chemical reactions. The papers do not provide specific reactions for the compound , but the general reactivity of furan compounds can include nucleophilic substitution, electrophilic aromatic substitution, and addition reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are determined by their molecular structure. The presence of halogens and the trifluoromethyl group in the compound would likely influence its boiling point, melting point, solubility, and stability. The crystal structure analysis of a related furan compound indicates that such compounds can crystallize in specific space groups and have defined unit cell parameters, which could be relevant for the compound of interest as well . The antimicrobial activity study of furan-3-carboxamides suggests that these compounds can exhibit significant biological activity, which could also be true for 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide .

科学研究应用

转录因子抑制剂

一项研究重点研究了 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5 -基]甲酰胺的构效关系研究,该甲酰胺是 NF-κB 和 AP-1 转录因子介导的转录的抑制剂。本研究旨在提高该化合物的潜在口服生物利用度,证明某些取代可以增强活性或生物利用度,而不会显着降低活性,突出了 5 位甲酰胺基团对活性的重要性 (Palanki 等,2000)。

抗原生动物剂

另一项研究合成了双阳离子咪唑并[1,2-a]吡啶和 5,6,7,8-四氢咪唑并[1,2-a]吡啶,并评估了它们作为抗原生动物剂的活性。这些化合物表现出很强的 DNA 亲和力,并且对 T. b. 罗得西亚原虫和 P. falciparum 表现出显著的体外活性,在锥虫小鼠模型中,一些化合物具有优异的体内活性 (Ismail 等,2004)。

药代动力学和代谢

对 DB289(帕夫拉米丁马来酸盐)及其转化为抗原生动物/抗真菌药物 DB75(呋喃二甲酰胺二盐酸盐)的研究提供了对该前药在大鼠和猴子中的药代动力学和代谢的见解。它表明口服剂量被很好地吸收并有效地转化为 DB75,尽管受到首过代谢和肝脏滞留的影响,这限制了全身生物利用度 (Midgley 等,2007)。

抗癌剂和 NF-κB 活性抑制剂

合成了一系列萘并[1,2-b]呋喃-2-羧酸 N-(取代苯基)酰胺类似物,并评估了它们作为抗癌剂和 NF-κB 活性抑制剂的潜力。某些类似物对各种癌细胞系表现出有效的细胞毒性,并具有显着的 NF-κB 抑制活性,这表明 N-苯基环上的吸电子基团对于增强活性非常重要 (Choi 等,2016)。

属性

IUPAC Name |

5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)11-6-7-13(20)12(10-11)19(21,22)23/h2-10H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJCXSYPCDGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)

![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)

![N-cyclohexyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methylacetamide](/img/structure/B2538468.png)